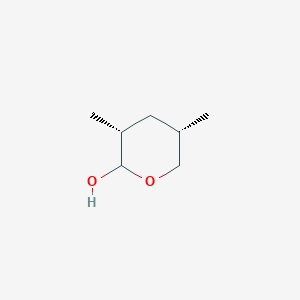
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- is an organic compound with the molecular formula C7H14O2 It is a derivative of tetrahydropyran, featuring hydroxyl and methyl groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dihydropyran as a starting material, followed by selective methylation and hydroxylation reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the methyl groups can affect the compound’s hydrophobic interactions and overall stability in different environments.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-2-ol: A similar compound with a hydroxyl group but lacking the methyl groups.
2,2,6-Trimethyl-6-(4-methyl-3-cyclohexen-1-yl)tetrahydro-2H-pyran-3-ol: Another derivative with additional methyl and cyclohexenyl groups.
Uniqueness
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups
Properties
CAS No. |
314021-41-5 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(3R,5S)-3,5-dimethyloxan-2-ol |
InChI |
InChI=1S/C7H14O2/c1-5-3-6(2)7(8)9-4-5/h5-8H,3-4H2,1-2H3/t5-,6+,7?/m0/s1 |
InChI Key |
VLPNDZXIYIIYHM-GFCOJPQKSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C(OC1)O)C |
Canonical SMILES |
CC1CC(C(OC1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)
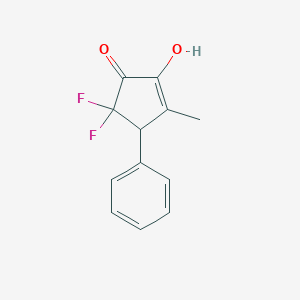
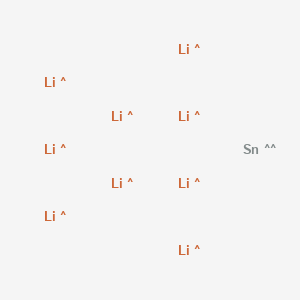
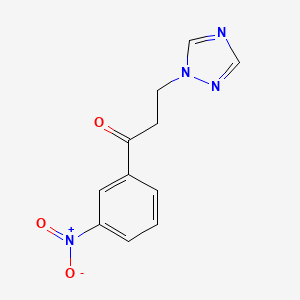
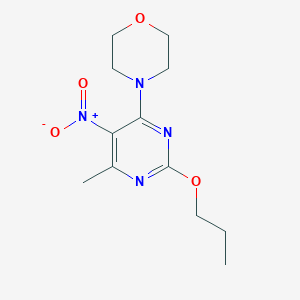
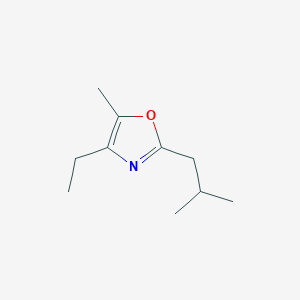
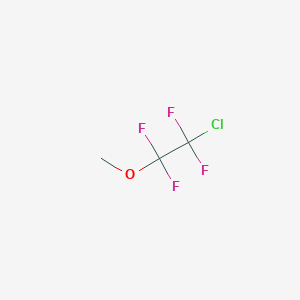
![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
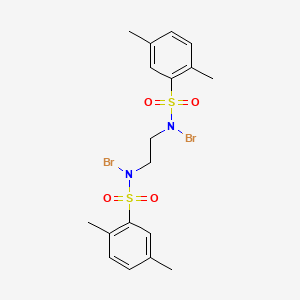
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
